molecular formula C18H13N3O2S B2605636 (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile CAS No. 477710-87-5

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

Cat. No. B2605636
CAS RN: 477710-87-5
M. Wt: 335.38
InChI Key: INPBEHSPAQVCGH-BOPFTXTBSA-N
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Description

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the family of pyrazole-containing compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for various research applications.

Scientific Research Applications

Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating the phenylsulfonyl moiety, including compounds related to "(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile," have been synthesized and evaluated for their antimicrobial properties. These sulfone derivatives have shown significant antimicrobial activity, surpassing that of reference drugs in some cases, highlighting their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Crystal Structure Analysis

The crystal structures of compounds containing the 1-arenesulfonyl-1H-pyrazol-3-yl motif have been reported, providing insights into the conformational differences that may influence biological activity. This research aids in understanding the structural basis for the activity of such compounds in antileishmania studies (Borges et al., 2014).

Cyclometalation Reactions

Compounds with pyrazolylmethylbenzene subunits, similar to the core structure of interest, undergo cyclometalation reactions. This research explores the formation of complexes with metals, such as palladium and ruthenium, offering potential applications in catalysis and material science (Hartshorn & Steel, 1998).

Antimicrobial Activities of Novel Compounds

Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has shown these compounds to possess antimicrobial properties. This highlights the importance of the CN functional group, related to the compound of interest, in contributing to antimicrobial activity (Al‐Azmi & Mahmoud, 2020).

Carbonic Anhydrase Inhibition Studies

The inhibitory effects of 1,3,5-trisubstituted-pyrazolines on carbonic anhydrase I and II have been investigated, showcasing the potential of these compounds, which share structural similarities with "(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile," in therapeutic applications related to enzyme inhibition (Gul et al., 2016).

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-12-17(24(22,23)16-9-5-2-6-10-16)11-15-13-20-21-18(15)14-7-3-1-4-8-14/h1-11,13H,(H,20,21)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBEHSPAQVCGH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

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